(4-Cyclopentylpiperazin-1-yl)(pyridin-3-yl)methanone
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Overview
Description
(4-Cyclopentylpiperazin-1-yl)(pyridin-3-yl)methanone is a chemical compound that features a piperazine ring substituted with a cyclopentyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopentylpiperazin-1-yl)(pyridin-3-yl)methanone typically involves the reaction of 4-cyclopentylpiperazine with a pyridine derivative. One common method involves the use of pyridine-3-carboxylic acid chloride, which reacts with 4-cyclopentylpiperazine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopentylpiperazin-1-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine or pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Cyclopentylpiperazin-1-yl)(pyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. It can be used in assays to investigate receptor-ligand interactions and to screen for potential therapeutic agents .
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the synthesis of various active ingredients .
Mechanism of Action
The mechanism of action of (4-Cyclopentylpiperazin-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- (4-Benzylpiperazin-1-yl)(pyridin-3-yl)methanone
- (4-Isopentylpiperazin-1-yl)(pyridin-3-yl)methanone
- (4-(2-Hydroxyethyl)piperazin-1-yl)(pyridin-3-yl)methanone
Uniqueness
(4-Cyclopentylpiperazin-1-yl)(pyridin-3-yl)methanone is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific targets, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C15H21N3O |
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Molecular Weight |
259.35 g/mol |
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C15H21N3O/c19-15(13-4-3-7-16-12-13)18-10-8-17(9-11-18)14-5-1-2-6-14/h3-4,7,12,14H,1-2,5-6,8-11H2 |
InChI Key |
GQHQVOZDZPMTNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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